Chlorobiphenyl-vancomycin
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Description
Chlorobiphenyl-vancomycin is a polyol.
Scientific Research Applications
Chemotranscriptomic Profiling of Glycopeptide Antibiotics
Chlorobiphenyl-vancomycin, along with dalbavancin and vancomycin, exhibits distinct impacts on bacterial gene expression. A study conducted on Streptomyces coelicolor revealed that this compound specifically affects tryptophan and calcium-dependent antibiotic biosynthesis and has a stronger repressive effect on translation compared to other glycopeptide antibiotics. This insight is vital for understanding the biological impact of structural changes in glycopeptide antibiotics and can inform future semi-synthetic derivative designs (Hesketh et al., 2021).
Impact on Antimicrobial Activity and Resistance
Research on vancomycin analogs, including this compound, has demonstrated that certain peripheral modifications significantly enhance antimicrobial activity against both vancomycin-sensitive and resistant bacteria. These modifications potentially provide dual mechanisms of action, which could be a strategy to address rapidly acquired clinical resistance (Okano et al., 2014); (Okano et al., 2015).
Antibiotic Resistance Mechanisms
Understanding resistance mechanisms to antibiotics like vancomycin is crucial for developing more effective derivatives like this compound. Studies have focused on the genetic and mechanistic aspects of vancomycin resistance, revealing insights that are critical for guiding the development of new antibiotics and derivatives (Gardete & Tomasz, 2014); (Weigel et al., 2003).
Properties
Molecular Formula |
C79H84Cl3N9O24 |
---|---|
Molecular Weight |
1649.9 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,66+,67-,69+,70+,78-,79-/m0/s1 |
InChI Key |
NUGCUVZKRIIKBF-CZABSZFKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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